3-(4-Bromophenyl)-1H-[1,2,4]triazole
Overview
Description
3-(4-Bromophenyl)-1H-[1,2,4]triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and as a building block in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 3-(4-Bromophenyl)-1H-[1,2,4]triazole, are often enzymes or receptors involved in critical biological processes . For instance, some triazole compounds have been reported to inhibit bacterial type II topoisomerases , which play a crucial role in DNA replication and transcription.
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
It is known that triazole compounds can affect various biological pathways depending on their specific targets . For instance, if the target is a bacterial type II topoisomerase, the compound could disrupt DNA replication and transcription .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Triazole compounds are known to exhibit a broad range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with formamide to form the corresponding formamidine, which then undergoes cyclization with hydrazine to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-1H-[1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products:
- Substituted triazoles with various functional groups.
- Oxidized or reduced derivatives of the triazole ring.
Scientific Research Applications
3-(4-Bromophenyl)-1H-[1,2,4]triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms.
Benzotriazoles: These contain a fused benzene ring with the triazole, offering different electronic properties.
Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms, often used in similar applications.
Uniqueness: 3-(4-Bromophenyl)-1H-[1,2,4]triazole is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties, making it a versatile building block in synthetic chemistry and a potent molecule in medicinal applications .
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPWQRTWATLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677593 | |
Record name | 5-(4-Bromophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118863-62-0 | |
Record name | 5-(4-Bromophenyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118863-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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